Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H9FO3. This compound belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base to form the corresponding indene derivative. This intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a valuable candidate for drug development. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Methyl 4-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
Uniqueness
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C11H9FO3 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 7-fluoro-3-oxo-1,2-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3/c1-15-11(14)8-5-7-6(10(8)13)3-2-4-9(7)12/h2-4,8H,5H2,1H3 |
InChI Key |
KKCMWXMRNWXGBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
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